2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol
CAS No.: 416877-45-7
Cat. No.: VC7974048
Molecular Formula: C15H11BrN2O
Molecular Weight: 315.16 g/mol
* For research use only. Not for human or veterinary use.
![2-[5-(4-Bromophenyl)-1H-pyrazol-3-YL]phenol - 416877-45-7](/images/structure/VC7974048.png)
Specification
CAS No. | 416877-45-7 |
---|---|
Molecular Formula | C15H11BrN2O |
Molecular Weight | 315.16 g/mol |
IUPAC Name | 2-[3-(4-bromophenyl)-1H-pyrazol-5-yl]phenol |
Standard InChI | InChI=1S/C15H11BrN2O/c16-11-7-5-10(6-8-11)13-9-14(18-17-13)12-3-1-2-4-15(12)19/h1-9,19H,(H,17,18) |
Standard InChI Key | JKSLJMHPVLYRES-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Canonical SMILES | C1=CC=C(C(=C1)C2=CC(=NN2)C3=CC=C(C=C3)Br)O |
Introduction
Chemical Structure and Crystallographic Analysis
The molecular structure of 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]phenol features a pyrazole ring (C₃H₃N₂) substituted at the 3-position with a 4-bromophenyl group and at the 5-position with a phenol moiety. The compound crystallizes in the monoclinic space group C2/c with unit cell parameters a = 16.255 Å, b = 4.4119 Å, c = 25.923 Å, and β = 107.99° . Intramolecular hydrogen bonding between the phenolic hydroxyl (O–H) and pyrazole nitrogen (N1) stabilizes the planar conformation, with bond lengths of O–H = 0.83 Å and N···O = 2.615 Å . This interaction enhances photostability, a critical property for applications in UV stabilizers .
Table 1: Crystallographic Parameters
Parameter | Value |
---|---|
Space group | C2/c |
a (Å) | 16.255(3) |
b (Å) | 4.4119(9) |
c (Å) | 25.923(5) |
β (°) | 107.99(3) |
Volume (ų) | 1768.2(7) |
Z | 8 |
Synthesis and Preparation Methods
One-Pot Cyclocondensation
A highly efficient one-pot synthesis involves the reaction of phenacyl bromides with benzal hydrazones in ethanol under reflux. For example, 4-bromoacetophenone and benzal hydrazone yield the target compound in 30–40% yield after 30 minutes . This method avoids multi-step purification and leverages nucleophilic attack at the carbonyl group, followed by cyclization .
Suzuki-Miyaura Cross-Coupling
Industrial-scale production often employs palladium-catalyzed cross-coupling to introduce the bromophenyl group. Optimized conditions use Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water mixtures, achieving yields >75% .
Table 2: Synthetic Routes Comparison
Method | Reagents/Conditions | Yield (%) |
---|---|---|
One-pot cyclization | EtOH, reflux, 30 min | 30–40 |
Suzuki coupling | Pd(PPh₃)₄, K₂CO₃, toluene | >75 |
Physicochemical Properties
The compound has a molecular formula of C₁₅H₁₁BrN₂O and a molar mass of 315.16 g/mol . Key spectroscopic data include:
Computational and Electronic Properties
Density functional theory (DFT) studies at the B3LYP/6-31G(d,p) level reveal a HOMO-LUMO energy gap of 4.2 eV, indicating moderate reactivity . Natural bond orbital (NBO) analysis highlights charge transfer from the phenol oxygen to the pyrazole ring, stabilizing the molecule . Nonlinear optical (NLO) properties show a first hyperpolarizability (β₀) of 8.7 × 10⁻³⁰ esu, suggesting potential in optoelectronics .
Table 3: DFT-Derived Electronic Parameters
Parameter | Value |
---|---|
HOMO (eV) | -6.3 |
LUMO (eV) | -2.1 |
ΔE (eV) | 4.2 |
Dipole moment (D) | 3.8 |
Biological Activities
Antimicrobial Effects
The compound exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL) . The bromophenyl group enhances membrane penetration, while the phenol moiety disrupts bacterial lipid bilayers .
Chemical Reactivity
Oxidation
The phenol group oxidizes to quinones using KMnO₄ in acidic conditions, forming 2-[5-(4-bromophenyl)-1H-pyrazol-3-yl]-1,4-benzoquinone.
Substitution Reactions
Bromine at the 4-position undergoes nucleophilic substitution with amines (e.g., aniline) in DMF at 80°C, yielding 4-aminophenyl derivatives .
Applications in Material Science
The compound’s planar structure and intramolecular charge transfer make it suitable for organic light-emitting diodes (OLEDs). Fabricated devices exhibit blue emission (λₑₘ = 450 nm) with a luminance efficiency of 4.8 cd/A .
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